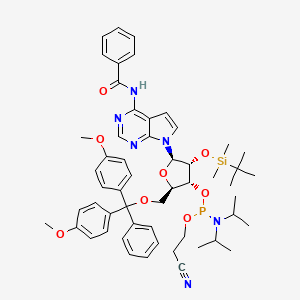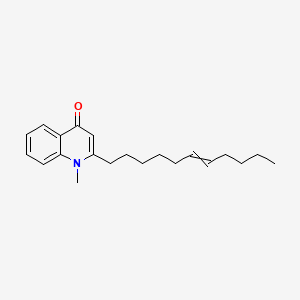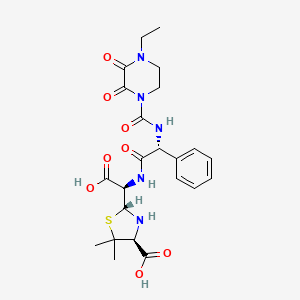
Serotonin β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serotonin β-D-Glucuronide is a metabolite of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep. This compound is formed through the conjugation of serotonin with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase . This process is part of the body’s detoxification mechanism, converting lipophilic substances into more hydrophilic forms for easier excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serotonin β-D-Glucuronide typically involves the enzymatic reaction of serotonin with UDP-glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to serotonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of UDP-glucuronosyltransferase. These microorganisms can be cultured in bioreactors, where they convert serotonin to its glucuronide form under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Serotonin β-D-Glucuronide primarily undergoes hydrolysis and deconjugation reactions. The hydrolysis of the glucuronide bond can be catalyzed by β-glucuronidase enzymes, releasing free serotonin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Deconjugation: Bacterial β-glucuronidase in the gut microbiota.
Major Products Formed:
Hydrolysis: Free serotonin and glucuronic acid.
Deconjugation: Free serotonin.
Scientific Research Applications
Serotonin β-D-Glucuronide has several applications in scientific research:
Neuroscience: Used to study the metabolism and regulation of serotonin in the brain.
Pharmacology: Investigated for its role in drug metabolism and detoxification processes.
Toxicology: Utilized in studies examining the detoxification pathways of various xenobi
Properties
CAS No. |
18186-43-1 |
|---|---|
Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
QALKNDMLQRCLGT-JHZZJYKESA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCN |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Synonyms |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
Origin of Product |
United States |
Q1: How does the gut microbiota influence levels of free serotonin in the gastrointestinal tract?
A1: The research demonstrates that the gut microbiota plays a crucial role in regulating free serotonin levels in the GI tract []. Bacteria within the gut possess enzymes, such as β-glucuronidase, which can cleave Serotonin β-D-glucuronide (5-HT-GLU), a conjugated form of serotonin []. This cleavage results in the release of free serotonin []. The study showed that germ-free mice, lacking gut microbiota, exhibited no detectable β-glucuronidase activity, highlighting the microbial origin of this enzymatic activity []. Furthermore, factors impacting the composition and activity of the gut microbiota, such as antibiotic administration, were shown to directly influence β-glucuronidase activity and consequently, free serotonin levels []. This underscores the significant interplay between the gut microbiota, its enzymatic activity, and the availability of free serotonin in the gastrointestinal tract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


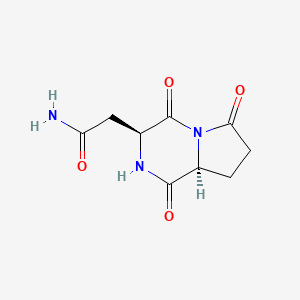
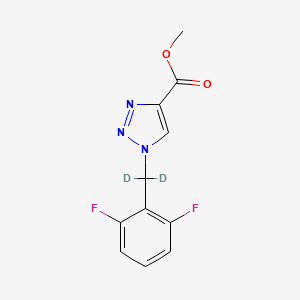
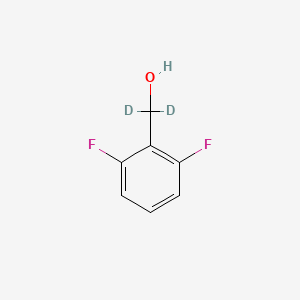
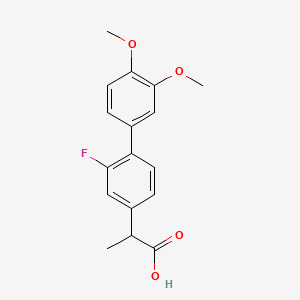
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
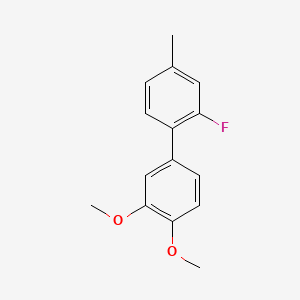
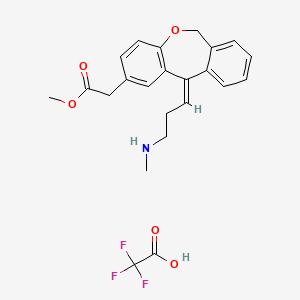

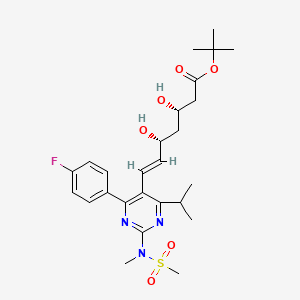
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
